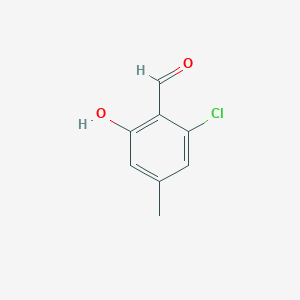

2-Chloro-6-hydroxy-4-methylbenzaldehyde

Description

Significance and Research Context of Halogenated and Hydroxylated Benzaldehydes

Halogenated and hydroxylated benzaldehydes are pivotal intermediates in organic chemistry, valued for the enhanced reactivity and specific functionalities they introduce into molecular structures. The presence of a halogen atom, such as chlorine, can significantly alter the electronic properties of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. Halogenation is a key strategy in the synthesis of pharmaceuticals and agrochemicals, where the halogen atom can modulate the biological activity of a molecule.

Hydroxylated benzaldehydes, particularly those with the hydroxyl group ortho to the aldehyde, are well-known for their role as precursors in the synthesis of salicylaldehyde (B1680747) derivatives and related compounds. The hydroxyl group can act as a directing group in further chemical transformations and is crucial for forming intramolecular hydrogen bonds, which can influence the conformation and reactivity of the molecule. The combination of both halogen and hydroxyl groups on a benzaldehyde (B42025) scaffold, as seen in 2-Chloro-6-hydroxy-4-methylbenzaldehyde, creates a multifunctional building block with a rich and diverse reaction chemistry.

Overview of the Chemical Compound's Relevance in Contemporary Organic and Materials Synthesis

While extensive research dedicated solely to this compound is not widely available in public literature, its structural motifs suggest significant potential in various synthetic applications. The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions like the Wittig, Grignard, and aldol (B89426) reactions.

The presence of the ortho-hydroxyl group makes it a valuable precursor for the synthesis of heterocyclic compounds, such as coumarins and chromones, through reactions like the Perkin and Pechmann condensations. Furthermore, the chloro substituent provides a handle for cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the introduction of a wide variety of other functional groups.

In the realm of materials science, functionalized benzaldehydes are utilized in the synthesis of polymers and functional materials. For instance, benzaldehyde-functionalized polymers have been used to construct vesicles and other nanostructures. nih.gov The specific substitution pattern of this compound could be exploited to synthesize novel polymers with tailored electronic or optical properties. The combination of the electron-withdrawing chloro group and the electron-donating hydroxyl and methyl groups creates a unique electronic profile that could be beneficial in the design of new materials.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | 2-Chloro-4-hydroxybenzaldehyde | 2-Hydroxy-4-methylbenzaldehyde |

| Molecular Formula | C8H7ClO2 | C7H5ClO2 | C8H8O2 |

| Molecular Weight | 170.59 g/mol | 156.57 g/mol nih.gov | 136.15 g/mol sigmaaldrich.com |

| CAS Number | 1427396-37-9 | 56962-11-9 nih.gov | 698-27-1 sigmaaldrich.com |

| Appearance | Not specified | Solid nih.gov | Crystalline powder sigmaaldrich.com |

| Melting Point | Not specified | Not specified | 58-61 °C sigmaaldrich.com |

Properties

IUPAC Name |

2-chloro-6-hydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPFGRAKQRYFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 2 Chloro 6 Hydroxy 4 Methylbenzaldehyde

Fundamental Reaction Pathways of Substituted Aromatic Aldehydes

The chemical behavior of 2-Chloro-6-hydroxy-4-methylbenzaldehyde is characteristic of substituted aromatic aldehydes, which are influenced by both the steric and electronic effects of the substituents on the benzene (B151609) ring. The aldehyde group is a primary site for nucleophilic attack, while the aromatic ring can undergo electrophilic substitution, although the reactivity is modulated by the existing substituents.

Nucleophilic Addition Reactions with Diverse Reagents

The carbonyl group of an aldehyde is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. In the case of this compound, the presence of the electron-withdrawing chloro group is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025). Conversely, the hydroxyl and methyl groups are electron-donating, which may partially mitigate this effect.

Nucleophilic addition reactions are a cornerstone of aldehyde chemistry, leading to the formation of a wide array of functional groups. Common nucleophiles that react with aromatic aldehydes include Grignard reagents (R-MgX), organolithium compounds (R-Li), cyanide ions (CN⁻), and hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

For this compound, these reactions would proceed as follows:

Reaction with Grignard Reagents: Addition of a Grignard reagent would lead to the formation of a secondary alcohol. The alkoxide intermediate is subsequently protonated during workup.

Cyanohydrin Formation: In the presence of a cyanide source, such as HCN or NaCN, a cyanohydrin is formed. This reaction adds a carbon atom and a hydroxyl group to the original aldehyde carbon.

Reduction to an Alcohol: Hydride reagents reduce the aldehyde to a primary alcohol. NaBH₄ is a milder reducing agent often preferred for its selectivity, while LiAlH₄ is more powerful. youtube.com

The steric hindrance from the ortho-chloro and ortho-hydroxyl groups can influence the approach of the nucleophile to the carbonyl carbon. Bulky nucleophiles may react more slowly compared to smaller ones.

Condensation Reactions and Schiff Base Formation

Condensation reactions are a vital class of reactions for aldehydes, involving the reaction with a nucleophile, typically an amine, followed by the elimination of a water molecule. This process is fundamental to the synthesis of imines, also known as Schiff bases.

The reaction of this compound with primary amines yields imines or azomethines. This reaction is typically catalyzed by an acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine leads to the formation of the C=N double bond characteristic of an imine. jetir.org

The general procedure for synthesizing Schiff bases from substituted benzaldehydes involves refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent, such as ethanol. mdpi.comresearchgate.net The reaction can be driven to completion by removing the water formed, for instance, by azeotropic distillation. The use of natural acid catalysts, like lemon juice, has also been reported for the synthesis of Schiff bases from 2-chlorobenzaldehyde. nih.gov

The substituents on both the benzaldehyde and the amine influence the rate and success of the reaction. Electron-withdrawing groups on the aldehyde generally increase the reaction rate by making the carbonyl carbon more electrophilic. The presence of the hydroxyl group in this compound can participate in intramolecular hydrogen bonding in the resulting Schiff base, which can influence its stability and properties.

Schiff bases derived from hydroxy-substituted benzaldehydes, such as salicylaldehyde (B1680747) derivatives, have been extensively studied due to their interesting structural features and potential applications. These compounds often exhibit photochromic and thermochromic properties, which are related to intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. nih.gov

The resulting imines can exist in different tautomeric forms, primarily the phenol-imine and the keto-enamine forms. The equilibrium between these forms is influenced by the solvent and the electronic nature of the substituents on the aromatic rings. nih.gov

X-ray crystallography is a powerful tool for the definitive structural analysis of these compounds. Studies on Schiff bases derived from similar aldehydes, like 2-hydroxy-4-methoxybenzaldehyde, have revealed that the molecules are often planar, stabilized by intramolecular hydrogen bonds between the hydroxyl group and the imine nitrogen. mdpi.com This planarity is a key feature influencing their electronic and photophysical properties.

Table 1: Representative Crystallographic Data for a Schiff Base Derived from a Substituted 2-Hydroxybenzaldehyde

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Z | 4 |

Note: Data is illustrative and based on a representative structure of a Schiff base derived from a similar hydroxybenzaldehyde.

Aldol (B89426) Condensation Reactions for Carbon-Carbon Bond Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. sigmaaldrich.com It involves the reaction of an enolate ion (from an aldehyde or ketone with an α-hydrogen) with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. openstax.org

Aromatic aldehydes that lack α-hydrogens, such as this compound, cannot form an enolate themselves. However, they can act as the electrophilic partner in a crossed aldol condensation (also known as a Claisen-Schmidt condensation) with an enolizable aldehyde or ketone. masterorganicchemistry.com

In a typical Claisen-Schmidt condensation, the aromatic aldehyde is treated with a ketone in the presence of a base (like NaOH or KOH) or an acid catalyst. The enolate of the ketone attacks the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone readily dehydrates, often under the reaction conditions, to yield a highly conjugated α,β-unsaturated ketone (a chalcone (B49325) derivative). masterorganicchemistry.com

The reaction of this compound with a ketone like acetone (B3395972) would be expected to proceed as follows:

Enolate Formation: The base removes an α-hydrogen from acetone to form an enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound.

Protonation: The resulting alkoxide is protonated to give a β-hydroxy ketone.

Dehydration: Elimination of a water molecule leads to the formation of an α,β-unsaturated ketone.

The success of crossed aldol reactions is often favored when one of the carbonyl partners, in this case, this compound, is non-enolizable, thus preventing self-condensation. masterorganicchemistry.com

Hydroxyalkylation Reactions Involving Aldehyde Intermediates

Hydroxyalkylation reactions involve the introduction of a hydroxyalkyl group onto a substrate. Aromatic aldehydes can participate in such reactions, particularly with electron-rich aromatic compounds like phenols.

In the presence of an acid or base catalyst, this compound can react with phenols at the positions ortho or para to the hydroxyl group. This reaction is a type of electrophilic aromatic substitution where the protonated aldehyde acts as the electrophile.

The reaction of this compound with a phenol (B47542) would lead to the formation of a diarylmethane derivative, which, depending on the reaction conditions and the stoichiometry of the reactants, can further react to form more complex structures like xanthenes or calixarenes.

The presence of the hydroxyl group on the this compound ring can influence the course of these reactions, potentially leading to the formation of intramolecular hydrogen bonds in the products and influencing their final structure and properties.

Regioselective Hydroxymethylation via C–H Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical approach in synthetic organic chemistry. sigmaaldrich.com For scaffolds like this compound, the inherent electronic and steric properties of the substituents can be harnessed to achieve regioselective transformations. The hydroxyl and aldehyde groups can act as directing groups, facilitating the selective activation of specific C–H bonds on the aromatic ring.

While direct regioselective hydroxymethylation of this compound has not been extensively documented, the principles of C–H functionalization on similar phenolic and benzaldehyde systems provide a strong basis for predicting its reactivity. Transition metal-catalyzed reactions, particularly with rhodium and ruthenium, have been shown to be effective for the C–H activation of salicylaldehydes. researchgate.net It is plausible that under appropriate catalytic conditions, the C5-position of this compound could be targeted for hydroxymethylation.

A hypothetical reaction scheme for the regioselective hydroxymethylation is presented below:

| Reactant | Reagent | Catalyst | Product |

| This compound | Paraformaldehyde | Transition Metal Catalyst (e.g., Ru(II) complex) | 2-Chloro-6-hydroxy-5-(hydroxymethyl)-4-methylbenzaldehyde |

The success of such a transformation would likely depend on the careful selection of the catalyst, solvent, and reaction temperature to favor C–H activation at the desired position and prevent side reactions such as polymerization of the formaldehyde (B43269) source. The directing effect of the hydroxyl group is anticipated to play a crucial role in achieving high regioselectivity.

Exploration of Derivatives for Advanced Chemical Applications

The functional groups present in this compound make it an attractive starting material for the synthesis of more complex molecules with specialized applications.

The salicylaldehyde framework is a well-established platform for the design of chelating ligands. The hydroxyl and aldehyde moieties can readily react with various amines to form Schiff base ligands. These ligands can then coordinate with a wide range of metal ions to form stable complexes.

A study on the closely related 2-chloro-4-hydroxy-benzaldehyde has demonstrated the synthesis of N-thioamide thiosemicarbazone derivatives and their subsequent coordination with rhenium(I). researchgate.net The resulting complexes were characterized by various spectroscopic methods, confirming the coordination of the ligand to the metal center through the azomethine nitrogen and the sulfur atom. researchgate.net This work strongly suggests that this compound can be similarly derivatized to create a family of ligands with tunable electronic and steric properties.

The general reaction to form a Schiff base ligand from this compound is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | Schiff Base Ligand |

The electronic nature of the substituents on the aromatic ring of the benzaldehyde and on the primary amine will influence the coordination properties of the resulting ligand. The electron-donating methyl group and the electron-withdrawing chloro group in this compound will modulate the electron density on the coordinating atoms, thereby affecting the stability and reactivity of the corresponding metal complexes.

Aromatic aldehydes are versatile building blocks in the synthesis of heterocyclic compounds. Various synthetic methodologies can be employed to construct polycyclic fused N-heterocycles using this compound as a key precursor. These reactions often involve condensation with a suitable nitrogen-containing reagent followed by an intramolecular cyclization.

For instance, the reaction of an aromatic aldehyde with an amine bearing a pendant alkene can, through a cascade of reactions, lead to the formation of polycyclic nitrogen heterocycles. nih.govnih.gov Palladium-catalyzed carboamination/Diels-Alder reaction sequences are one such powerful strategy. nih.gov While not specifically demonstrated with this compound, its aldehyde functionality makes it a suitable candidate for such transformations.

A plausible synthetic route towards a polycyclic fused N-heterocycle could involve the initial formation of an imine, followed by an intramolecular cyclization reaction. The specific nature of the cyclization would depend on the other functional groups present in the reacting partner. The presence of the chloro and hydroxyl groups on the benzaldehyde ring could also be exploited to direct the cyclization or to further functionalize the resulting heterocyclic core.

| Starting Material | Reaction Type | Product Class |

| This compound | Condensation and Cyclization | Polycyclic Fused N-Heterocycles |

The development of efficient synthetic routes to such complex molecules from readily available starting materials like this compound is an active area of research in organic synthesis.

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 6 Hydroxy 4 Methylbenzaldehyde and Its Derivatives

Comprehensive Spectroscopic Analysis Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for confirming the identity and detailing the structural features of newly synthesized or isolated compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as vibrational and nuclear magnetic resonance spectroscopy, mass spectrometry, and UV-Visible spectroscopy provide a wealth of data on functional groups, connectivity, molecular weight, and electronic structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light excites molecular vibrations (stretching, bending, etc.), resulting in a unique spectrum that serves as a molecular fingerprint.

For 2-Chloro-6-hydroxy-4-methylbenzaldehyde, the FT-IR spectrum is expected to exhibit characteristic absorption bands. A strong, sharp band corresponding to the carbonyl (C=O) stretching of the aldehyde group would typically appear in the region of 1650-1700 cm⁻¹. The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen can lower this frequency. The hydroxyl (O-H) group should produce a broad absorption band, typically in the 3200-3600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretching vibration would be observed in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 1: Representative FT-IR Data for Benzaldehyde (B42025) Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aldehyde C=O | Stretching | 1650-1700 |

| Aromatic C=C | Stretching | 1450-1600 |

Note: This table represents typical ranges and the data for a specific molecule may vary.

Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C) for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of ¹H (proton) and ¹³C nuclei.

In the ¹H NMR spectrum of this compound, the aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically between δ 9.5 and 10.5 ppm. The phenolic hydroxyl proton (-OH) would also be a singlet, with a chemical shift that can vary but is often found downfield. The two aromatic protons would appear as distinct signals, likely doublets or singlets depending on coupling, in the aromatic region (δ 6.5-8.0 ppm). The methyl group (-CH₃) protons would give rise to a sharp singlet in the upfield region, typically around δ 2.2-2.5 ppm.

The ¹³C NMR spectrum provides complementary information. The aldehyde carbonyl carbon is the most deshielded, appearing far downfield (δ 190-200 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbons attached to the oxygen and chlorine atoms showing distinct shifts. The methyl carbon would be observed at a high field, typically δ 20-30 ppm.

Experimental NMR data for related compounds, such as 4-methylbenzaldehyde (B123495) and 2-hydroxy-3-methylbenzaldehyde, illustrate these principles. rsc.orgresearchgate.net For 4-methylbenzaldehyde, the methyl protons appear at δ 2.44 ppm and the aldehyde proton at δ 9.96 ppm. rsc.org In 2-hydroxy-3-methylbenzaldehyde, the aldehyde proton is at δ 9.85 ppm, the phenolic proton at δ 11.25 ppm, and the methyl protons at δ 2.23 ppm. researchgate.net

Table 2: Representative ¹H NMR Data for Substituted Benzaldehydes

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| 4-Methylbenzaldehyde | -CH₃ | 2.44 | singlet |

| -CHO | 9.96 | singlet | |

| 2-Hydroxy-3-methylbenzaldehyde | -CH₃ | 2.23 | singlet |

| Aromatic | 6.90-7.38 | multiplet | |

| -CHO | 9.85 | singlet |

Data sourced from various solvents and instruments. researchgate.netrsc.org

Table 3: Representative ¹³C NMR Data for Substituted Benzaldehydes

| Compound | Carbon | Chemical Shift (δ ppm) |

|---|---|---|

| 4-Methylbenzaldehyde | -CH₃ | 21.4 |

| Aromatic | 129.6, 129.7, 134.0, 145.2 | |

| -CHO | 192.6 | |

| 2-Methoxybenzaldehyde | -OCH₃ | 55.8 |

| Aromatic | 112.6, 120.5, 124.1, 127.7, 136.4, 161.5 |

Data sourced from various solvents and instruments. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

For this compound (C₈H₇ClO₂), the molecular weight is 170.59 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) at m/z 170 and a smaller peak (M+2) at m/z 172, with a relative intensity of about one-third of the M⁺ peak.

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺). For the title compound, this would result in significant fragments. Further fragmentation could involve the loss of a chlorine radical or other rearrangements. Analysis of the fragmentation of a related compound like 4-methylbenzaldehyde shows a molecular ion peak at m/z 120, with a major fragment at m/z 119 corresponding to the loss of a hydrogen atom. nist.gov

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For aromatic compounds like this compound, the spectrum is typically characterized by absorptions arising from π→π* and n→π* transitions.

The benzene (B151609) ring and the carbonyl group are the primary chromophores. The intense absorption bands, usually below 300 nm, are attributed to π→π* transitions within the conjugated aromatic system. A less intense, longer-wavelength absorption band, often above 300 nm, is characteristic of the n→π* transition of the carbonyl group. The presence of substituents like -OH, -Cl, and -CH₃ on the benzene ring acts to modify the energies of these transitions, causing shifts in the absorption maxima (λ_max). For comparison, 4-hydroxybenzaldehyde (B117250) exhibits absorption maxima that can be referenced to understand the electronic environment. nist.gov

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods provide robust evidence for molecular structure, X-ray crystallography offers the definitive, unambiguous determination of the atomic arrangement in the solid state.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms within the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles.

Although a crystal structure for this compound has not been reported in publicly accessible databases, analysis of its structure allows for predictions of its solid-state characteristics. A key feature would be the strong intramolecular hydrogen bond between the phenolic proton of the hydroxyl group and the carbonyl oxygen of the adjacent aldehyde group. This interaction would lead to a planar, six-membered ring-like arrangement, significantly influencing the molecule's conformation.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Structures

The crystal structures of benzaldehyde derivatives, including those structurally related to this compound, are stabilized by a diverse array of hydrogen bonds and other intermolecular interactions. These interactions are crucial in the formation of their supramolecular assemblies.

In Schiff base derivatives synthesized from hydroxy benzaldehydes, a common feature is the presence of a strong intramolecular hydrogen bond. For instance, in Schiff bases derived from 2-hydroxybenzaldehyde, an O—H⋯N hydrogen bond is frequently observed, which results in the formation of a stable six-membered ring known as an S(6) ring motif. mdpi.comiucr.orgiucr.org This intramolecular interaction contributes to the planarity of the molecule.

Beyond the individual molecule, a variety of intermolecular forces orchestrate the packing of these compounds in the crystal lattice. These interactions include conventional and unconventional hydrogen bonds, as well as other weak forces:

O-H⋯O and C-H⋯O Hydrogen Bonds : In the crystal structure of copper (II) complexes with Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde, numerous O-H···O and C-H···O hydrogen bonds consolidate the packing into two-dimensional supramolecular layers. mdpi.com The carbonyl group is a versatile participant in forming synthons through intermolecular C–H⋯O hydrogen bonds. rsc.org

Halogen Bonding : For compounds containing halogen substituents, such as chlorine, halogen bonding can play a significant role. Type I halogen⋯halogen bonding interactions have been observed in the crystal packing of certain substituted benzaldehydes. rsc.org

π–π Stacking Interactions : The aromatic rings in these molecules often lead to π–π stacking interactions. These interactions, along with C–H⋯π interactions, contribute to the formation of multi-dimensional supramolecular networks. rsc.org For example, in one Schiff base derivative, π–π stacking interactions between hydroxy- and chlorobenzene (B131634) rings lead to a helical supramolecular chain. researchgate.net

The interplay of these varied interactions results in complex and well-defined three-dimensional architectures. The specific nature and geometry of these bonds depend on the steric and electronic properties of the substituents on the benzaldehyde core.

| Interaction Type | Description | Resulting Motif / Structure | Reference |

|---|---|---|---|

| Intramolecular O—H⋯N | Hydrogen bond between a hydroxyl group and an imine nitrogen within the same molecule. | S(6) ring motif, enhances molecular planarity. | mdpi.comiucr.orgiucr.org |

| Intermolecular C–H⋯O | A weak hydrogen bond between a carbon-bound hydrogen and a carbonyl oxygen of a neighboring molecule. | Formation of dimeric synthons and 2D parallel columns. | rsc.org |

| Intermolecular O-H···O | Hydrogen bond linking hydroxyl groups and oxygen atoms of adjacent molecules. | Links molecules into inversion dimers; forms 2D supramolecular layers. | mdpi.comnih.gov |

| Halogen Bonding | Non-covalent interaction involving a halogen atom (e.g., Cl) as an electrophilic species. | Contributes to crystal packing, e.g., Type I halogen⋯halogen interactions. | rsc.org |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Facilitates formation of multi-dimensional networks and helical chains. | rsc.orgresearchgate.net |

| C–H⋯π Interactions | Interaction between a C-H bond and a π-system of an aromatic ring. | Links molecules and consolidates crystal packing. | rsc.orgnih.gov |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a summary of intermolecular contacts. The associated two-dimensional fingerprint plots provide a quantitative summary of these contacts.

For Schiff base derivatives of substituted benzaldehydes, Hirshfeld analysis reveals the relative importance of different types of interactions. The analysis of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, a derivative of a substituted benzaldehyde, shows that the most significant contributions to the crystal packing come from H⋯H (43.8%) and C⋯H/H⋯C (26.7%) contacts. iucr.orgiucr.org This indicates a high proportion of van der Waals interactions. Other notable contacts include those involving the halogen atom, Cl⋯H/H⋯Cl (12.4%), and those involving heteroatoms, O⋯H/H⋯O (6.6%) and N⋯H/H⋯N (3.8%). iucr.org

Similarly, in another related Schiff base, (Z)-6-{[(2-hydroxy-4-methylphenyl)amino]methylidene}-4-methylcyclohexa-2,4-dien-1-one, the analysis also highlights the predominance of H⋯H contacts (55.2%), followed by C⋯H/H⋯C (22.3%) and O⋯H/H⋯O (13.6%) interactions. nih.gov The red spots on the dnorm surface, a key feature of the Hirshfeld analysis, clearly identify the locations of short interatomic contacts, such as those involved in strong O—H⋯O hydrogen bonds. nih.gov

| Intermolecular Contact | Compound A* Contribution (%) | Compound B** Contribution (%) | Reference |

|---|---|---|---|

| H⋯H | 43.8 | 55.2 | iucr.orgiucr.orgnih.gov |

| C⋯H/H⋯C | 26.7 | 22.3 | iucr.orgiucr.orgnih.gov |

| O⋯H/H⋯O | 6.6 | 13.6 | iucr.orgnih.gov |

| Cl⋯H/H⋯Cl | 12.4 | N/A | iucr.org |

| N⋯H/H⋯N | 3.8 | N/A | iucr.org |

*Compound A: (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol**Compound B: (Z)-6-{[(2-hydroxy-4-methylphenyl)amino]methylidene}-4-methylcyclohexa-2,4-dien-1-one

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Hydroxy 4 Methylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical investigations can elucidate a range of parameters that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the determination of electronic structure. For a molecule like 2-Chloro-6-hydroxy-4-methylbenzaldehyde, DFT calculations would typically be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations yield the total electronic energy of the molecule, a critical parameter for assessing its stability relative to other isomers or related compounds. While studies on similar molecules, such as various chloro- and hydroxy-substituted benzaldehydes, have utilized DFT for these purposes, specific energetic and geometric data for this compound are not present in the surveyed literature.

HOMO-LUMO Energy Analysis and Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap generally implies high stability and low reactivity.

For this compound, a HOMO-LUMO analysis would provide insights into its electronic transitions and its potential role in chemical reactions. However, without specific computational studies, the precise energy values for the HOMO, LUMO, and the energy gap remain undetermined.

Calculation of Thermodynamic Parameters (e.g., Heat Capacity, Entropy, Enthalpy)

Computational methods can also predict the thermodynamic properties of a molecule at different temperatures. By performing frequency calculations on the optimized geometry, it is possible to determine key parameters such as heat capacity (C), entropy (S), and enthalpy (H). This information is vital for understanding the behavior of this compound under various thermal conditions and for predicting the thermodynamics of reactions in which it might participate. The absence of dedicated computational research on this compound means that a quantitative thermodynamic profile is not available.

Prediction of First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties is a burgeoning field with applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies a molecule's NLO response. Molecules with large β values are sought after for their potential use in technologies such as optical switching and frequency conversion. Computational chemistry provides a powerful tool for screening molecules for their NLO potential. An investigation into the first-order hyperpolarizability of this compound would be necessary to assess its suitability for such applications, but this data is currently unavailable.

Mechanistic Probing Through Computational Simulations

Beyond static molecular properties, computational simulations can be employed to investigate the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, its degradation pathways, or its interactions with other molecules. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and activation energies, providing a detailed picture of the reaction mechanism at the molecular level. Such mechanistic studies would be invaluable for understanding the chemical behavior of this compound, but they have yet to be reported in the scientific literature.

Molecular Interaction Modeling and Binding Analysis

Understanding how a molecule interacts with itself and with biological macromolecules is fundamental to materials science and drug discovery. Computational modeling provides detailed insights into these non-covalent interactions.

The formation of adducts or self-assembled structures is governed by a network of intermolecular interactions. Computational methods like DFT, Atoms-in-Molecules (AIM), and Non-Covalent Interaction (NCI) analysis are used to characterize these forces. researchgate.net For a molecule like this compound, several types of interactions can be computationally studied:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the chlorine atom can act as acceptors.

Halogen Bonding: The chlorine atom can participate in halogen bonds with electron-rich atoms.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is crucial for drug discovery, helping to understand potential biological activity and guide the synthesis of more potent derivatives. nih.gov

In a typical docking study involving this compound or its derivatives, the following steps are performed:

The 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank).

The ligand (the small molecule) is prepared by optimizing its 3D geometry and assigning appropriate charges.

A docking algorithm systematically samples numerous positions and orientations of the ligand within the receptor's binding site.

The resulting poses are scored based on a function that estimates the binding affinity (e.g., in kcal/mol). nih.gov

The results reveal the most likely binding mode and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.com

Table 2: Illustrative Molecular Docking Interaction Data

| Target Protein | Ligand Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclin-Dependent Kinase 2 | Pose 1 | -8.5 | LYS 33, LEU 83 | Hydrogen Bond, Hydrophobic |

| ASP 86 | Hydrogen Bond | |||

| Epidermal Growth Factor Receptor | Pose 1 | -7.9 | LYS 721, MET 742 | Alkyl Interaction |

| ASP 831 | Hydrogen Bond | |||

| Lipoxygenase | Pose 1 | -9.2 | HIS 513, GLN 716 | Hydrogen Bond |

| LEU 560, ILE 557 | Hydrophobic |

Note: This table is a hypothetical representation based on docking studies of similar phenolic compounds against common biological targets. nih.govmdpi.com

Applications and Advanced Research Directions in Materials Science and Organic Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

2-Chloro-6-hydroxy-4-methylbenzaldehyde serves as a fundamental building block in the synthesis of more complex molecules. The aldehyde and hydroxyl groups are particularly reactive and offer multiple pathways for synthetic transformations, including condensation, etherification, and esterification reactions.

Precursor in the Synthesis of Fine Chemicals and Intermediates

The reactivity of this compound makes it a key starting material for the synthesis of a variety of fine chemicals and pharmaceutical intermediates. While specific, large-scale industrial applications are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The aldehyde functionality can be readily converted into other functional groups, and the phenolic hydroxyl group can be modulated to influence the electronic and steric properties of the resulting molecules. The presence of the chlorine and methyl groups provides additional sites for modification and can influence the lipophilicity and metabolic stability of derivative compounds, which are important considerations in drug design.

One of the most common applications of salicylaldehyde (B1680747) derivatives like this compound is in the synthesis of Schiff bases. These compounds are formed by the condensation of the aldehyde with primary amines and are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substituents on the salicylaldehyde ring play a crucial role in tuning the biological efficacy of the resulting Schiff base.

Development of Functional Materials and Advanced Chemical Systems

The molecular framework of this compound is a valuable platform for the development of advanced functional materials with specific electronic, optical, and chemical properties.

Integration into Electronic Materials and Organic Pigments

While direct applications of this compound in electronic materials are not widely reported, the broader class of benzaldehyde (B42025) derivatives is utilized in the fabrication of semiconducting devices. The potential for this compound lies in its ability to be incorporated into larger conjugated systems, which are essential for organic electronics. The electronic properties of such systems can be fine-tuned by the substituents on the aromatic ring.

In the realm of organic pigments, the core structure of this compound can be used to create azomethine pigments. The synthesis typically involves the condensation of the aldehyde with aromatic amines or diamines. The resulting Schiff bases often exhibit intense colors and good thermal stability. The chloro and methyl substituents on the benzaldehyde ring can influence the final color, solubility, and lightfastness of the pigment.

Contribution to Optical Materials and Non-Linear Optics (NLO)

Substituted salicylaldehyde derivatives, particularly their Schiff bases, have garnered significant interest for their non-linear optical (NLO) properties. nih.govresearchgate.netasianpubs.org These materials can alter the properties of light passing through them and are crucial for applications in telecommunications, optical computing, and frequency conversion. The NLO response of these molecules arises from the intramolecular charge transfer between electron-donating and electron-accepting groups, facilitated by a π-conjugated system.

In Schiff bases derived from this compound, the hydroxyl group acts as an electron donor, while the imine group (-C=N-) and the rest of the conjugated system can be tailored to act as an acceptor. The presence of the chlorine atom can further influence the electronic distribution and enhance the NLO properties. Research on related salicylaldehyde thiosemicarbazones has shown that these compounds possess large NLO values, making them promising candidates for NLO applications. nih.gov The key to their NLO activity lies in the HOMO-LUMO energy gap and the molecular hyperpolarizability (β), which are influenced by the specific substituents on the aromatic ring.

Below is a table summarizing the calculated NLO properties of some salicylaldehyde-derived Schiff bases, illustrating the potential of this class of compounds.

| Compound | HOMO-LUMO Energy Gap (eV) | Hyperpolarizability (β) (a.u.) |

| Salicylaldehyde Thiosemicarbazone Derivative 1 | 4.162 | - |

| Salicylaldehyde Thiosemicarbazone Derivative 2 | 4.179 | - |

| Salicylaldehyde Thiosemicarbazone Derivative 3 | 4.186 | - |

| Salicylaldehyde Thiosemicarbazone Derivative 4 | 4.151 | - |

| Salicylaldehyde Thiosemicarbazone Derivative 5 | 4.146 | - |

| Salicylaldehyde Thiosemicarbazone Derivative 6 | 4.133 | - |

| Data derived from a study on 5-chloro salicylaldehyde thiosemicarbazones, which are structurally related to derivatives of this compound. nih.gov |

Applications in Polymer Science

This compound can be utilized as a monomer in the synthesis of various polymers. The aldehyde and hydroxyl functionalities allow for polycondensation reactions with other monomers to form, for example, polyesters, polyamides, and poly(Schiff base)s. These polymers can exhibit a range of interesting properties, such as thermal stability, chelation ability, and catalytic activity, depending on the polymer backbone and the specific substituents. Poly(Schiff base)s, in particular, have been investigated for their applications in catalysis, as sensors, and in electronic devices. The incorporation of the this compound unit into a polymer chain can impart specific functionalities and properties to the final material.

Investigation of Corrosion Inhibition Mechanisms through Derived Compounds

Schiff bases derived from salicylaldehyde and its substituted analogs are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. rsc.orgmedcraveonline.comresearchgate.netjmaterenvironsci.comresearchgate.net The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

The adsorption process is facilitated by the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal. The general mechanism involves the Schiff base molecules displacing water molecules from the metal surface and creating a barrier that inhibits both anodic and cathodic reactions of the corrosion process.

While direct studies on Schiff bases of this compound are limited, research on structurally similar compounds provides valuable insights. For instance, studies on Schiff bases derived from other substituted hydroxybenzaldehydes have demonstrated high inhibition efficiencies. The effectiveness of these inhibitors is influenced by their concentration, the temperature, and the nature of the corrosive medium.

The following table presents data on the corrosion inhibition efficiency of some salicylaldehyde-derived Schiff bases on mild steel in a 1M HCl solution, showcasing the potential of this class of compounds as corrosion inhibitors.

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |

| 5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol (SB-1) | 0.327 | 95.58 |

| 2-(4-hydroxy-3-methoxybenzylidineamino)-4-nitrophenol (SB-2) | 0.327 | 96.80 |

| 2-[2-(hydroxybenzylide)amino]benzanoic acid (SB1) | - | 89.98 |

| (2-hydroxybenzylidene)-(2-hydroxyphenyl) amine (SB2) | - | 88.03 |

| Data from studies on related substituted salicylaldehyde Schiff bases. rsc.orgjmaterenvironsci.com |

The substituents on the salicylaldehyde ring, such as the chloro and methyl groups in this compound, are expected to influence the electron density distribution in the molecule, thereby affecting its adsorption characteristics and, consequently, its corrosion inhibition efficiency.

Future Perspectives in Substituted Aromatic Aldehyde Chemistry

The field of substituted aromatic aldehyde chemistry is continually evolving, driven by the demand for more efficient, sustainable, and precisely tailored synthetic methods and materials. Future advancements are anticipated to be heavily influenced by the principles of green chemistry, the exploration of innovative catalytic systems, and a deeper understanding of structure-property relationships to facilitate the rational design of novel materials.

Green Chemistry Approaches and Sustainable Synthetic Methodologies

The integration of green chemistry principles into the synthesis of substituted aromatic aldehydes like this compound is a critical area of future research. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key methodologies include the use of alternative solvents, biocatalysis, and energy-efficient reaction conditions.

One promising green technique is the use of mechanochemistry, specifically grinding techniques, which can significantly reduce or eliminate the need for solvents. For instance, the synthesis of chalcones, which are α,β-unsaturated ketones often derived from aromatic aldehydes, has been successfully achieved by grinding the aldehyde with an appropriate ketone and a solid catalyst like NaOH at room temperature. scitepress.org This solvent-free approach not only simplifies the reaction setup and workup but also often leads to higher yields and shorter reaction times. scitepress.orgscitepress.org

The use of water as a solvent is another cornerstone of green chemistry, offering a safe, non-toxic, and abundant alternative to volatile organic compounds. acs.org The development of water-soluble catalysts and reaction systems that operate efficiently in aqueous media is a major focus. acs.orgrsc.org Furthermore, biomass-derived solvents such as γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored as renewable alternatives to traditional fossil-fuel-based solvents. researchgate.net

Biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations, offers high selectivity and mild reaction conditions. uva.nl Aldehyde dehydrogenases, for example, have been investigated for the chemoselective oxidation of aldehydes to carboxylic acids in aqueous environments, representing a sustainable alternative to traditional heavy-metal-based oxidants. uva.nl Similarly, plant-based extracts, such as from Aloe vera, have been used for the bioreduction of aromatic aldehydes to their corresponding alcohols under microwave irradiation, showcasing a fast and environmentally friendly methodology. scielo.org.mx

Ultrasound-assisted synthesis is another energy-efficient technique that aligns with green chemistry principles by accelerating reaction rates, improving yields, and enabling reactions to proceed under milder conditions. mdpi.com This method has been successfully applied to the synthesis of various heterocyclic compounds from aromatic aldehydes, often in aqueous media, thereby reducing energy consumption and solvent use. mdpi.com

| Green Chemistry Approach | Description | Potential Advantages | Example Application |

|---|---|---|---|

| Mechanochemistry (Grinding) | Solvent-free reaction conducted by grinding solid reactants together, often with a catalyst. | Reduced solvent waste, simplified workup, shorter reaction times, high yields. | Synthesis of 4-hydroxy-4'-methoxychalcone from 4-hydroxybenzaldehyde (B117250) and 4-methoxy acetophenone. scitepress.org |

| Aqueous Media | Utilizing water as the reaction solvent. | Non-toxic, non-flammable, abundant, and environmentally benign. | Lewis acid-catalyzed synthesis of 5-aryl-1,2,4-triazolidine-3-thiones from aromatic aldehydes. acs.org |

| Biocatalysis | Use of enzymes or whole cells to catalyze reactions. | High chemo-, regio-, and enantioselectivity; mild reaction conditions (ambient temperature and pressure). | Chemoselective oxidation of aldehydes to carboxylic acids using aldehyde dehydrogenases. uva.nl |

| Microwave-Assisted Synthesis | Application of microwave irradiation to heat reactions. | Rapid heating, shorter reaction times, increased yields, and often cleaner reactions. | Bioreduction of aromatic aldehydes to aromatic alcohols using an Aloe vera extract. scielo.org.mx |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. | Enhanced reaction rates, improved yields, milder conditions, reduced energy consumption. | Synthesis of isoxazole (B147169) derivatives from aromatic aldehydes in aqueous media. mdpi.com |

Exploration of Novel Catalytic Systems and Reaction Media

The development of novel catalytic systems is paramount to advancing the synthesis of substituted aromatic aldehydes. Future research will focus on catalysts that offer higher activity, selectivity, stability, and recyclability. A significant trend is the move away from precious metal catalysts towards systems based on more abundant and less toxic metals. For example, a dual catalytic system using earth-abundant cobalt and copper has been developed for the light-driven reduction of aromatic aldehydes in aqueous media. rsc.org

Heterogeneous catalysts are gaining prominence due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, a key aspect of sustainable chemistry. researchgate.net Silica-supported Lewis acid catalysts, such as lanthanum trifluoroacetate, have been shown to be effective and recyclable for reactions involving aromatic aldehydes in water. acs.org

The reaction medium itself is a critical component of the catalytic system. Ionic liquids (ILs) are being investigated as "green" solvents and catalyst supports due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.net Benzaldehyde-functionalized ionic liquids have been synthesized and can serve as platforms for further chemical transformations. researchgate.net Deep eutectic solvents (DES) and biomass-derived solvents are also being explored as environmentally friendly reaction media that can enhance catalytic activity and selectivity. researchgate.net

Furthermore, photocatalysis represents a burgeoning field where visible light is used to drive chemical reactions at ambient temperatures. rsc.orgresearchgate.net This approach offers a sustainable way to access reactive intermediates, such as benzoyl radicals from aromatic aldehydes, for the synthesis of complex molecules under mild conditions. science.gov The development of new organocatalysts that can be activated by light is also an active area of research. rsc.org

| Catalytic System/Medium | Description | Key Features | Example Reaction |

|---|---|---|---|

| Earth-Abundant Metal Catalysts | Catalytic systems based on metals like cobalt, copper, and iron. | Reduced cost and toxicity compared to precious metals (e.g., palladium, platinum). | Dual cobalt-copper light-driven reduction of aromatic aldehydes in aqueous media. rsc.org |

| Heterogeneous Catalysts | Catalysts that are in a different phase from the reactants, often solid catalysts in liquid reaction mixtures. | Easy separation and recyclability, improved process efficiency. | Silica-supported La(OCOCF3)3 for the synthesis of triazolidine-3-thiones from aromatic aldehydes. acs.org |

| Ionic Liquids (ILs) | Salts that are liquid at low temperatures (<100 °C), used as solvents and catalyst supports. | Low volatility, high thermal stability, tunable properties. | Synthesis and functional group transformations of benzaldehyde-functionalized ionic liquids. researchgate.net |

| Photocatalysis | Use of light to initiate and drive chemical reactions in the presence of a photocatalyst. | Mild reaction conditions (ambient temperature), use of a sustainable energy source. | Decatungstate photocatalyzed generation of benzoyl radicals from aromatic aldehydes for ketone synthesis. science.gov |

| Alternative Solvents | Use of biomass-derived or other environmentally benign solvents. | Renewable, often biodegradable, lower toxicity. | Carbonylation reactions in solvents like water, γ-valerolactone (GVL), and 2-methyltetrahydrofuran (2-MeTHF). researchgate.net |

Structure-Property Relationship Studies for Tailored Material Design

A fundamental understanding of how the molecular structure of substituted aromatic aldehydes and their derivatives dictates their macroscopic properties is crucial for the rational design of new materials with specific functions. Structure-property relationship (SPR) studies, combining experimental characterization with computational modeling, are essential in this endeavor. nih.govnih.gov

By systematically modifying the substituents on the aromatic ring of a molecule like this compound—altering their electronic nature (electron-donating or electron-withdrawing), size, and position—it is possible to fine-tune the resulting material's properties. benthamscience.comresearchgate.net For example, these modifications can influence optical properties (absorption and emission wavelengths), electronic properties (conductivity, bandgap), and thermal stability. nih.govacs.org This precise control is vital for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

The aldehyde functional group itself is a versatile handle for constructing larger, more complex architectures. Benzaldehyde-functionalized polymers and glycans can be synthesized to create materials with tailored surface properties. researchgate.netnih.gov For instance, aldehyde-functionalized surfaces can be used for the immobilization of biomolecules through reductive amination, a technique valuable in the development of biosensors and biocompatible materials. nih.gov

Computational chemistry plays a significant role in predicting the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts toward the most promising candidates. nih.gov Theoretical methods can be used to calculate molecular electrostatic potentials, frontier molecular orbitals, and reaction barriers, providing insights into the reactivity and potential applications of new substituted aromatic aldehydes. nih.govacs.org This synergy between theoretical prediction and experimental validation accelerates the discovery and development of advanced materials.

| Structural Feature | Influenced Property | Potential Application | Example |

|---|---|---|---|

| Substituent Electronic Effects (e.g., -Cl, -OH, -CH3) | Reactivity, acidity/basicity, redox potential, optical absorption/emission. | Organic electronics, catalysts, sensors, pharmaceutical intermediates. | The electron-withdrawing or -donating nature of substituents on an aromatic aldehyde affects the yield in Biginelli reactions. benthamscience.com |

| Functional Group (-CHO) | Surface chemistry, polymerizability, reactivity for forming Schiff bases or other derivatives. | Functional polymers, self-healing hydrogels, surface modification for biosensors. | Synthesis of benzaldehyde-functionalized polymers for creating hydrogels via Schiff base formation. researchgate.net |

| Overall Molecular Geometry (e.g., planarity, steric hindrance) | Crystal packing, charge transport, solubility, thermal stability. | Organic semiconductors, liquid crystals, high-performance polymers. | Curvature in aromatic structures can confine electronic states, influencing properties for use in OLEDs and OPVs. nih.gov |

| Intra- and Intermolecular Interactions (e.g., hydrogen bonding) | Melting point, boiling point, solubility, self-assembly behavior. | Supramolecular chemistry, crystal engineering, drug design. | Theoretical studies on intermolecular interactions help in understanding and predicting the reactivity of aromatic molecules. nih.gov |

Q & A

Q. Methodological steps :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>97% threshold) .

- NMR : Confirm substituent positions via ¹H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and ¹³C NMR (chloro-substituted carbons at δ 110–125 ppm) .

- Mass spectrometry : Compare observed molecular ion ([M+H]⁺ = 171.03 m/z) with theoretical values .

Basic: What safety protocols are critical when handling this compound?

Key protocols derived from structurally similar benzaldehydes:

- PPE : Wear nitrile gloves (tested for >30-minute penetration resistance) and tightly sealed goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- First aid : For skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize acidic byproducts .

Advanced: How can researchers resolve contradictions in toxicity data for chlorinated benzaldehydes?

Conflicting toxicity reports (e.g., incomplete toxicological profiles in SDS) require:

- Comparative analysis : Cross-reference data from analogs like 2-chloro-4-hydroxybenzaldehyde (LD₅₀ = 320 mg/kg in rats) .

- In vitro testing : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity at concentrations ≥10 µM .

- Literature triangulation : Prioritize peer-reviewed studies over vendor SDS (e.g., PubChem, ECHA) .

Advanced: What strategies mitigate solubility challenges in biological assays?

For low aqueous solubility:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for in vitro studies .

- Sonication : Apply 30-minute ultrasonication at 37°C to disperse aggregates .

Advanced: How do substituent positions influence reactivity in cross-coupling reactions?

The 2-chloro-6-hydroxy-4-methyl substitution pattern impacts:

- Electron-withdrawing effects : The chloro group at position 2 directs electrophilic substitution to position 5, while the hydroxy group at 6 enhances para-directed reactivity .

- Steric hindrance : The methyl group at 4 reduces accessibility for bulky reagents in Suzuki-Miyaura couplings. Use Pd(OAc)₂/XPhos catalysts to improve yields .

Advanced: What degradation pathways should be monitored during long-term storage?

- Oxidation : Monitor aldehyde-to-carboxylic acid conversion via FT-IR (loss of C=O stretch at 1700 cm⁻¹). Store under nitrogen at –20°C .

- Hydrolysis : In aqueous buffers, check for chloro group displacement by LC-MS (appearance of hydroxy byproducts) .

Advanced: How can computational modeling predict biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.